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Compound Name: (R)-Asundexian

Cat. No.: B10854561 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical studies investigating

the efficacy and safety of (R)-Asundexian, an oral Factor XIa (FXIa) inhibitor, when used in

combination with antiplatelet therapy. The information is intended to guide researchers and

drug development professionals in understanding the therapeutic potential and experimental

protocols related to this novel anticoagulant.

Mechanism of Action: Targeted Inhibition of the
Intrinsic Coagulation Pathway
(R)-Asundexian is a direct, reversible inhibitor of activated Factor XI (FXIa), a key serine

protease in the intrinsic pathway of the coagulation cascade.[1] By selectively targeting FXIa,

asundexian is designed to prevent pathologic thrombus formation with a potentially lower risk

of bleeding compared to conventional anticoagulants that target downstream factors in the

common pathway.[1][2] The intrinsic pathway, initiated by contact activation, is a significant

contributor to thrombus growth and stabilization but is thought to play a lesser role in initial

hemostasis following tissue injury.[1] This targeted approach aims to uncouple antithrombotic

efficacy from bleeding risk, a major challenge with current anticoagulant therapies when

combined with antiplatelet agents.[3]
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Figure 1: Mechanism of Action of Asundexian and Antiplatelet Therapy.
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Clinical Studies Summary
Two key clinical trial programs, PACIFIC and OCEANIC, have evaluated asundexian in

combination with antiplatelet therapy in different patient populations.

PACIFIC-AMI: Acute Myocardial Infarction
The Phase 2 PACIFIC-AMI trial investigated the safety and efficacy of three different doses of

asundexian added to dual antiplatelet therapy (DAPT) in patients following an acute myocardial

infarction (AMI).

Quantitative Data Summary

Outcome
Asundexian
10 mg
(n=397)

Asundexian
20 mg
(n=401)

Asundexian
50 mg
(n=402)

Placebo
(n=401)

Pooled
Asundexian
vs. Placebo
(HR [90%
CI])

Main Safety

Outcome

(BARC type

2, 3, or 5

bleeding)

30 (7.6%) 32 (8.1%) 42 (10.5%) 36 (9.0%)
0.98 (0.71-

1.35)

Efficacy

Outcome (CV

death, MI,

stroke, or

stent

thrombosis)

27 (6.8%) 24 (6.0%) 22 (5.5%) 22 (5.5%)
1.05 (0.69-

1.61)¹

FXIa

Inhibition at 4

weeks

>70% >80% >90% - -

¹Comparing pooled asundexian 20 and 50 mg doses with placebo.
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Experimental Protocol: PACIFIC-AMI

Figure 2: Experimental Workflow for the PACIFIC-AMI Trial.

Study Design: A multicenter, international, randomized, placebo-controlled, double-blind,

parallel-group, dose-finding Phase 2 trial.

Patient Population: 1601 patients with a recent acute MI who were planned to be treated with

DAPT (aspirin plus a P2Y12 inhibitor).

Intervention: Patients were randomized within 5 days of their qualifying MI to receive once-

daily oral asundexian (10 mg, 20 mg, or 50 mg) or placebo, in addition to DAPT, for 6 to 12

months.

Primary Safety Outcome: The main safety outcome was a composite of Bleeding Academic

Research Consortium (BARC) type 2, 3, or 5 bleeding.

Primary Efficacy Outcome: The prespecified efficacy outcome was a composite of

cardiovascular death, MI, stroke, or stent thrombosis.

Pharmacodynamic Assessment: The effect of asundexian on FXIa inhibition was assessed at

4 weeks.

OCEANIC-STROKE: Secondary Stroke Prevention
The Phase 3 OCEANIC-STROKE trial evaluated the efficacy and safety of asundexian in

combination with antiplatelet therapy for the prevention of recurrent stroke in patients who had

experienced a non-cardioembolic ischemic stroke or a high-risk transient ischemic attack (TIA).

Quantitative Data Summary

Detailed quantitative results from the OCEANIC-STROKE trial are pending presentation at an

upcoming scientific congress. The top-line results are summarized below.
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Outcome
Asundexian 50 mg +
Antiplatelet Therapy

Placebo + Antiplatelet
Therapy

Primary Efficacy Endpoint

(Ischemic Stroke)
Significantly reduced risk -

Primary Safety Endpoint (ISTH

Major Bleeding)
No significant increase in risk -

Experimental Protocol: OCEANIC-STROKE

Figure 3: Experimental Workflow for the OCEANIC-STROKE Trial.

Study Design: A multicenter, international, randomized, placebo-controlled, double-blind,

parallel-group, event-driven Phase 3 study.

Patient Population: Over 12,300 patients with a history of non-cardioembolic ischemic stroke

or high-risk TIA.

Intervention: Patients were randomized to receive once-daily oral asundexian 50 mg or

placebo, in combination with standard antiplatelet therapy.

Primary Efficacy Endpoint: The primary efficacy endpoint was the time to the first occurrence

of ischemic stroke.

Primary Safety Endpoint: The primary safety endpoint was the incidence of International

Society on Thrombosis and Haemostasis (ISTH) major bleeding.

Conclusions and Future Directions
The PACIFIC-AMI study demonstrated that asundexian, when added to DAPT, resulted in a

dose-dependent inhibition of FXIa without a significant increase in bleeding. The OCEANIC-

STROKE trial showed that asundexian 50 mg significantly reduced the risk of recurrent

ischemic stroke compared to placebo when added to antiplatelet therapy, without an increased

risk of major bleeding.

These findings support the continued investigation of asundexian as a novel antithrombotic

agent that may offer a favorable benefit-risk profile in patients requiring both antiplatelet and
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anticoagulant therapy. The full results of the OCEANIC-STROKE trial are eagerly awaited to

further delineate the role of asundexian in secondary stroke prevention. Future research may

also explore the utility of asundexian in other thrombotic conditions where a safer anticoagulant

is needed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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